Lipophilicity (LogP) Comparison
The lipophilicity (LogP) of 6-butyl-1,2,3,4-tetrahydroisoquinoline is 3.4 (XLogP3) [1], positioning it between the significantly less lipophilic 6-methyl analog (XLogP3 = 1.9) [2] and the slightly more lipophilic 6-tert-butyl analog (LogP = 3.12) . This n-butyl chain achieves a 1.5-unit increase in LogP relative to the 6-methyl analog, which can be decisive for crossing the blood-brain barrier, where a LogP > 2.0 is often required for CNS penetration.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 6-Methyl-THIQ: XLogP3 = 1.9; 6-tert-Butyl-THIQ: LogP = 3.12 |
| Quantified Difference | ΔLogP = +1.5 vs. 6-Methyl; ΔLogP = +0.28 vs. 6-tert-Butyl |
| Conditions | Computed XLogP3 (PubChem) for 6-butyl and 6-methyl; predicted LogP from supplier data for 6-tert-butyl |
Why This Matters
For CNS drug discovery programs, the LogP must exceed a threshold for membrane permeability, and the n-butyl group provides a unique, well-characterized balance that avoids the excessive lipophilicity or steric hindrance of tert-butyl analogs.
- [1] PubChem. (2025). 6-Butyl-1,2,3,4-tetrahydroisoquinoline (CID 82279775). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/82279775 View Source
- [2] PubChem. (2025). 6-Methyl-1,2,3,4-tetrahydroisoquinoline (CID 10920660). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10920660 View Source
